
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, also known as BDP-PC, is a phospholipid that has been widely used in scientific research due to its unique chemical structure and properties. BDP-PC is a synthetic lipid that contains two long-chain acetylenic bonds, which make it highly fluorescent and suitable for use in a variety of biochemical and physiological assays.
Mecanismo De Acción
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is a phospholipid that can insert into lipid membranes and alter their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can also interact with proteins and alter their conformation and activity.
Biochemical and Physiological Effects:
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been shown to have a variety of biochemical and physiological effects, including modulation of membrane fluidity, alteration of lipid-protein interactions, and regulation of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms behind these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in lab experiments is its fluorescent properties, which allow for easy tracking and visualization of lipid membranes and drug delivery systems. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is also a synthetic lipid, which allows for precise control over its chemical properties and structure. However, one limitation of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is that its unique chemical structure may not accurately reflect the properties of natural lipids found in biological membranes.
Direcciones Futuras
There are many potential future directions for research involving 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine. One area of interest is the development of new drug delivery systems that incorporate 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, as its fluorescent properties make it a useful tool for tracking drug uptake and distribution in cells. Another area of interest is the use of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in studying lipid-protein interactions and membrane dynamics, as its unique chemical structure may provide new insights into these processes. Additionally, further research is needed to fully understand the mechanisms behind the anti-inflammatory and anti-tumor properties of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Métodos De Síntesis
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. One common method involves the use of phospholipase D to catalyze the reaction between 1,2-dioleoyl-sn-glycero-3-phosphocholine and 9,16-dioxahexacosa-11,13-diyne-1,20-diol. The resulting product is then purified using chromatography techniques to obtain pure 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Aplicaciones Científicas De Investigación
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used in a wide range of scientific research applications, including membrane dynamics, lipid-protein interactions, and drug delivery. Due to its fluorescent properties, 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used to study lipid membrane dynamics and lipid-protein interactions using fluorescence microscopy and spectroscopy techniques. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been used as a fluorescent probe for drug delivery studies, as it can be incorporated into liposomes and other drug delivery systems to track their uptake and distribution in cells.
Propiedades
Número CAS |
148057-01-6 |
|---|---|
Nombre del producto |
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine |
Fórmula molecular |
C56H96NO12P |
Peso molecular |
1006.3 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[8-(6-decoxyhexa-2,4-diynoxy)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO12P/c1-6-8-10-12-14-16-22-32-43-62-47-36-26-28-38-49-64-45-34-24-18-20-30-40-55(58)66-52-54(53-68-70(60,61)67-51-42-57(3,4)5)69-56(59)41-31-21-19-25-35-46-65-50-39-29-27-37-48-63-44-33-23-17-15-13-11-9-7-2/h54H,6-25,30-35,40-53H2,1-5H3/t54-/m1/s1 |
Clave InChI |
REWKJMLMLZAYSK-AXAMJWTMSA-N |
SMILES isomérico |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Otros números CAS |
148057-01-6 |
Sinónimos |
1,2-bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine 1,2-bis(DIODYN)-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)



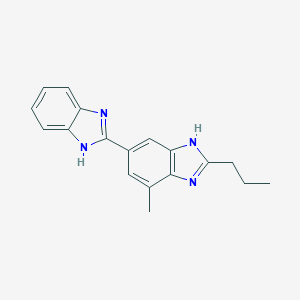
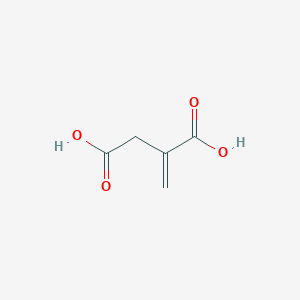
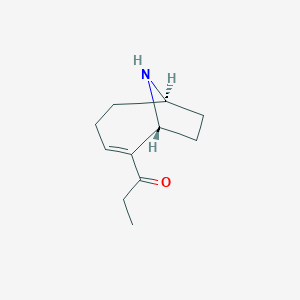

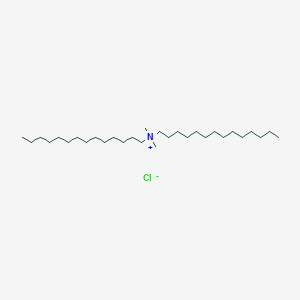
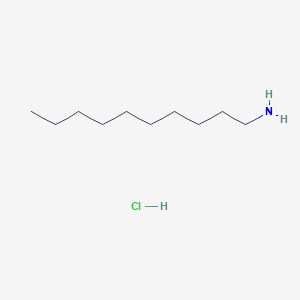

![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)